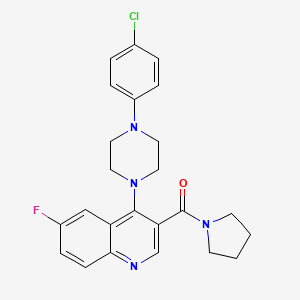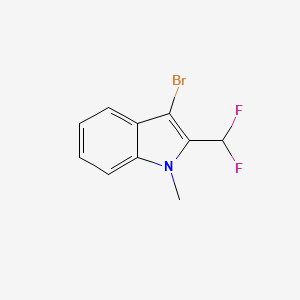
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN4O2S and its molecular weight is 442.96. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activities
A study focused on the synthesis of derivatives similar to the compound , exploring their anticancer and antituberculosis properties. Piperazine derivatives were synthesized and tested for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some of these compounds exhibited significant antituberculosis and anticancer activities, highlighting the potential therapeutic applications of these chemical structures (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another research avenue includes the synthesis of new pyridine derivatives for antimicrobial applications. The study synthesized amide derivatives linked to piperazine and tested their in vitro antimicrobial activity against bacteria and fungi. The results showed variable and modest activity, indicating the compound's potential as a basis for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Evaluation
Research on synthesizing (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives has also been conducted, focusing on their antimicrobial activity. This study demonstrates the methodological approach to creating these derivatives and their moderate to good antimicrobial effects, suggesting their potential utility in developing new antimicrobial therapies (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Molecular Interaction Studies
Additionally, molecular interaction studies of related compounds with CB1 cannabinoid receptors have been conducted, providing insights into the antagonist activities of such compounds. This research offers a foundation for understanding how derivatives of the compound might interact with biological receptors, which could lead to new drug development pathways (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c1-14-20(21(25-29-14)16-4-2-3-5-17(16)23)22(28)27-10-8-26(9-11-27)12-19-24-18(13-30-19)15-6-7-15/h2-5,13,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZYCBAXLDHDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

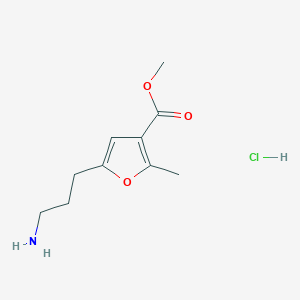
![N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2936374.png)
![3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2936376.png)
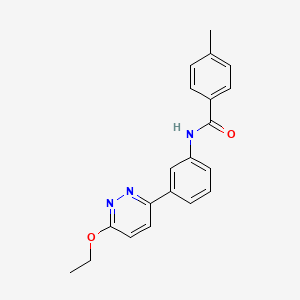
![(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2936378.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2936379.png)

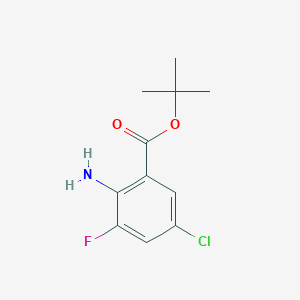
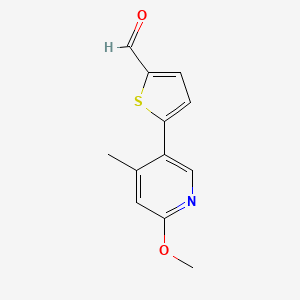
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)


